5-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-methylphenyl group at position 1 and a 3-(2-methoxyphenyl)-1,2,4-oxadiazole moiety at position 5 via a methyl linker. The 1,2,4-oxadiazole ring is known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the pyrazolo-pyrimidinone scaffold is common in kinase inhibitors and nucleotide analogs . The 2-methoxyphenyl substituent may influence lipophilicity and π-π stacking interactions, whereas the 4-methylphenyl group could modulate steric effects. Synthesis likely involves multi-component cycloaddition or nucleophilic substitution, as seen in analogous oxadiazole-pyrimidine hybrids .
Properties
IUPAC Name |
5-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3/c1-14-7-9-15(10-8-14)28-21-17(11-24-28)22(29)27(13-23-21)12-19-25-20(26-31-19)16-5-3-4-6-18(16)30-2/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFQAZTYKQZDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidinone core, followed by the introduction of the oxadiazole ring and the methoxyphenyl and tolyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Methyl Group
The methylene bridge between the oxadiazole and pyrazolo[3,4-d]pyrimidine moieties facilitates nucleophilic substitution reactions. For example, bromine or chlorine substituents on similar oxadiazole derivatives undergo replacement with amines or thiols under mild conditions.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Amine substitution | DMF, K₂CO₃, 60°C, 12h | Replacement of bromine with primary/secondary amines (yield: 65-85%) | |
| Thiol coupling | EtOH, NaH, RT, 6h | Formation of thioether linkages (yield: 70-90%) |
Functionalization of the Pyrazolo[3,4-d]Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions. The N1 and C6 positions are particularly reactive due to electron-rich aromatic character .
Key Reactions:
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Suzuki-Miyaura Coupling :
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Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 24h
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Outcome : Introduction of aryl/heteroaryl groups at C6 (yield: 55-75%).
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Buchwald-Hartwig Amination :
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Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C, 18h
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Outcome : Installation of secondary amines at N1 (yield: 60-80%).
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Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring undergoes ring-opening reactions under acidic or basic conditions. For instance, hydrolysis in concentrated HCl yields amidoxime intermediates, which can be further functionalized .
Methoxy Group Demethylation
The methoxy substituent on the 2-methoxyphenyl ring can be selectively demethylated using BBr₃ in dichloromethane, yielding a phenolic group for subsequent derivatization .
| Reagent | Conditions | Yield | Application |
|---|---|---|---|
| BBr₃ | DCM, −78°C to RT, 4h | 85% | Generation of hydroxyl group for O-alkylation |
Photochemical and Thermal Stability
The compound exhibits moderate thermal stability (decomposition >250°C) but is photosensitive. UV irradiation in MeOH induces cleavage of the oxadiazole ring, forming nitrile and carbonyl byproducts .
| Condition | Observation | Mechanism |
|---|---|---|
| UV light (254 nm) | Oxadiazole ring cleavage (t₁/₂: 2h) | Radical-mediated decomposition |
| Heating (150°C) | No degradation over 24h | Thermal resilience of core structure |
Catalytic Hydrogenation
Hydrogenation over Pd/C selectively reduces the pyrazolo[3,4-d]pyrimidine’s double bonds, yielding dihydro derivatives without affecting the oxadiazole ring .
| Catalyst | Conditions | Outcome |
|---|---|---|
| 10% Pd/C | H₂ (1 atm), EtOAc, RT, 12h | Saturation of C5-N4 bond (yield: 90%) |
Computational Reactivity Insights
DFT studies (B3LYP/6-311G**) highlight the electrophilic character of the oxadiazole’s C5 position (MEP: +42 kcal/mol) and nucleophilic reactivity at the pyrimidine N1 (MEP: −28 kcal/mol) . These predictions align with experimental observations of site-selective reactivity.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising pharmacological properties, particularly as an anti-cancer agent. Recent studies have shown its effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Anticancer Activity :
- Antimicrobial Properties :
Biological Assays
The compound has been subjected to various biological assays to evaluate its efficacy and safety profile.
Key Findings:
- In vitro Assays : The compound exhibited a dose-dependent response in inhibiting cell growth in cancerous cells.
- Molecular Docking Studies : Computational studies indicated strong binding affinities with target proteins involved in cancer progression and inflammation pathways. These findings support further exploration into structure-activity relationships to optimize therapeutic potential .
Material Science Applications
Beyond medicinal uses, the compound's unique chemical structure allows for potential applications in material science.
Potential Uses:
- Organic Electronics : Due to its electronic properties, there is potential for its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Sensors : The compound's ability to interact with various analytes can be harnessed for developing chemical sensors.
Comparative Analysis Table
Mechanism of Action
The mechanism of action of 5-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazolo-Pyrimidinone Derivatives
MK66 (5-(4-Methoxyphenyl)-2-Phenylpyrazolo[1,5-a]Pyrimidin-7(4H)-One)
- Core Structure : Pyrazolo[1,5-a]pyrimidin-7(4H)-one.
- Substituents : 4-Methoxyphenyl at position 5, phenyl at position 2.
- Key Differences : Lacks the oxadiazole ring and methylphenyl substituent.
- Activity : Demonstrates moderate kinase inhibition but lower metabolic stability compared to oxadiazole-containing analogs due to reduced resistance to oxidative metabolism .
Example 33 (2-(1-(4-Amino-3-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One)
- Core Structure : Pyrazolo[3,4-d]pyrimidine with a chromen-4-one moiety.
- Substituents: 4-Amino-3-methyl on pyrimidine, fluorophenyl on chromenone.
- The amino group may improve solubility but reduce blood-brain barrier penetration compared to the oxadiazole-methylphenyl analog .
Oxadiazole-Containing Compounds
BI 665915 (FLAP Inhibitor)
- Core Structure : Oxadiazole linked to pyrazole and pyrimidine.
- Substituents : Optimized for 5-lipoxygenase-activating protein (FLAP) inhibition.
- Key Data : IC₅₀ < 10 nM (FLAP binding), human whole blood LTB₄ inhibition IC₅₀ < 100 nM.
- Comparison : The target compound’s 2-methoxyphenyl group may mimic BI 665915’s hydrophobic substituents, but absence of a sulfonamide or acetamide linker could limit FLAP affinity .
Compound 7a (6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-One)
Data Table: Comparative Analysis
Structure-Activity Relationship (SAR) Insights
- Oxadiazole Role : The 1,2,4-oxadiazole in the target compound likely improves binding via dipole interactions and metabolic resistance, as seen in BI 665915 .
- Methoxy Group Impact : The 2-methoxyphenyl substituent may enhance lipophilicity and target engagement compared to 4-methoxyphenyl analogs (e.g., MK66), which show reduced membrane permeability .
Biological Activity
The compound 5-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic molecule with potential biological activities. Its unique structure combines multiple pharmacophores that may interact with various biological targets, making it a candidate for further pharmacological evaluation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 365.40 g/mol. The IUPAC name reflects its intricate structure, which includes oxadiazole and pyrazolo-pyrimidine moieties.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N5O2 |
| Molecular Weight | 365.40 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives of pyrazolo-pyrimidine have been shown to inhibit cancer cell proliferation in various human cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs.
Antimicrobial Properties
The oxadiazole ring present in the compound has been associated with antimicrobial activity. Research shows that oxadiazole derivatives can inhibit the growth of various bacterial strains and fungi. This is attributed to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors .
Anti-inflammatory Effects
Compounds containing pyrazolo-pyrimidine structures have demonstrated anti-inflammatory effects in animal models. They can inhibit pro-inflammatory cytokines and enzymes like COX-2, which are critical in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of pyrazolo-pyrimidine derivatives and their anticancer activities. The lead compound showed IC50 values in the micromolar range against several cancer cell lines, including breast and lung cancer cells. The study concluded that modifications on the phenyl rings could enhance potency and selectivity against cancer cells .
Study on Antimicrobial Activity
In another investigation reported in European Journal of Medicinal Chemistry, derivatives of oxadiazole were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased antibacterial activity compared to standard antibiotics. The mechanism was proposed to involve inhibition of bacterial DNA gyrase .
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition: The presence of the oxadiazole moiety may allow for competitive inhibition of key enzymes involved in cellular metabolism.
- Receptor Interaction: The pyrazolo-pyrimidine structure may facilitate binding to specific receptors involved in signaling pathways related to cancer progression or inflammation.
- Apoptosis Induction: Activation of apoptotic pathways through caspase activation has been observed with similar compounds.
Q & A
Q. What synthetic strategies are commonly employed for constructing the pyrazolo[3,4-d]pyrimidin-4-one core in this compound?
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation reactions. A multi-step protocol involves:
- Vilsmeier-Haack formylation : Reacting ethylidene hydrazine derivatives with POCl₃/DMF to generate pyrazole-4-carbaldehyde intermediates .
- Barbituric acid coupling : Condensing the aldehyde intermediate with barbituric acid or thiobarbituric acid under refluxing ethanol/water (4:1 v/v) to form the fused pyrimidinone ring . Key challenges include optimizing reaction time and temperature to avoid side products like over-oxidized intermediates.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR and IR spectroscopy : Confirm regiochemistry of the oxadiazole and pyrazole rings, particularly the substitution pattern at the 2-methoxyphenyl group .
- X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., bond angles in the oxadiazole ring) using SHELXL for refinement . ORTEP-3 is recommended for visualizing thermal ellipsoids and validating hydrogen-bonding networks .
- Mass spectrometry : High-resolution ESI-MS is essential to distinguish isotopic patterns, especially for halogenated analogs .
Advanced Research Questions
Q. How can researchers optimize the low yield of the 1,2,4-oxadiazole ring formation during synthesis?
The oxadiazole ring formation often suffers from competing side reactions (e.g., hydrolysis or incomplete cyclization). Methodological improvements include:
- Solvent selection : Use anhydrous dichloromethane or DMF to minimize hydrolysis of the nitrile intermediate.
- Catalytic additives : Introduce molecular sieves (4Å) to absorb water, improving cyclization efficiency .
- Design of Experiments (DoE) : Apply factorial design to optimize stoichiometry (e.g., nitrile:hydroxylamine ratio) and reaction time .
Q. How can structural data resolve contradictions in reported biological activity for analogs of this compound?
Discrepancies in activity (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Crystallographic disorder : Misinterpretation of electron density for flexible substituents (e.g., the methoxyphenyl group). Re-refinement using SHELXDE or PHENIX can clarify occupancy ratios .
- Conformational analysis : Compare DFT-calculated (B3LYP/6-31G*) and experimental bond lengths to identify energetically favorable conformers influencing target binding .
Q. What computational strategies support the design of derivatives with improved FLAP (5-lipoxygenase-activating protein) binding affinity?
- Structure-activity relationship (SAR) mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Arg21 or hydrophobic contacts with Leu101) .
- Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., replacing methoxy with trifluoromethyl groups) .
- ADMET profiling : Apply QikProp to optimize logP (<3.5) and polar surface area (>60 Ų) for blood-brain barrier penetration .
Data Analysis and Experimental Design
Q. How should researchers address batch-to-batch variability in biological assay results for this compound?
- Assay standardization : Include positive controls (e.g., BI 665915, a FLAP inhibitor with well-characterized IC₅₀ in whole blood assays) to normalize inter-lab variability .
- Statistical validation : Perform Grubbs’ test to identify outlier data points, particularly in dose-response curves .
Q. What crystallographic challenges arise during refinement of this compound’s structure, and how are they resolved?
- Disordered solvent molecules : Use SQUEEZE in PLATON to model unresolved electron density in crystal lattices .
- Twinned crystals : Apply the Hooft parameter in SHELXL to refine twin laws (e.g., pseudo-merohedral twinning) .
- Thermal motion artifacts : Restrain anisotropic displacement parameters (ADPs) for the oxadiazole ring using SIMU and DELU instructions .
Methodological Resources
- Synthesis protocols : Refer to multi-step routes in European Journal of Medicinal Chemistry for analogs with substituted pyrazole and oxadiazole moieties .
- Crystallography tools : SHELX-97 for structure solution and refinement ; ORTEP-3 for graphical representation .
- SAR optimization : Case studies in Journal of Medicinal Chemistry on FLAP inhibitors provide benchmark data for binding affinity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
